molecular formula C7H5F4NO B3066346 4-Ethoxy-2,3,5,6-tetrafluoropyridine CAS No. 76513-32-1

4-Ethoxy-2,3,5,6-tetrafluoropyridine

Cat. No. B3066346
CAS RN: 76513-32-1
M. Wt: 195.11 g/mol
InChI Key: ATKZNDNMTNPRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,3,5,6-tetrafluoropyridine is a perfluorinated heteroaromatic compound . It is a derivative of pentafluoropyridine, which is a compound where all the hydrogen atoms in the heterocyclic ring have been replaced by fluorine atoms .


Synthesis Analysis

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluoropyridine involves a nucleophilic substitution reaction of pentafluoropyridine with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . This reaction provides 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields . The reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux gives a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,3,5,6-tetrafluoropyridine is characterized using 1H, 13C, and 19F-NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

4-Ethoxy-2,3,5,6-tetrafluoropyridine, being a derivative of pentafluoropyridine, is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .

Scientific Research Applications

Synthesis and Biological Activity

  • Biological Significance: A study highlighted the synthesis of new fluorinated compounds, including 4-amino-2-ethoxy-3,5,6-trifluoropyridine, derived from 4-amino 2,3,5,6-tetrafluoropyridine. These compounds displayed biological activity against various bacteria and fungus, showing mild to moderate activity against species like Escherichia coli and Salmonella typhimurium (Raache, Sekhri, & Tabchouche, 2016).

Macrocyclic Ring Systems

  • Synthesis of Macrocycles: Research has utilized 4-alkoxy-tetrafluoropyridine derivatives in the synthesis of macrocyclic ring systems. These include 14- and 16-membered rings comprising pyridine with poly-ether or amine subunits. The structural characterization of two macrocycles was achieved through X-ray crystallography (Chambers et al., 2004).

Chemical Reactivity and Synthesis

  • Hydrodefluorination Studies: A study demonstrated the hydrodefluorination of pentafluoropyridine at rhodium using dihydrogen, leading to the formation of 2,3,5,6-tetrafluoropyridine and unusual rhodium hydrido complexes. This process presents a catalytic method for C-F activation and formation of tetrafluoropyridine (Braun et al., 2007).

Vibrational Spectral Studies

  • Spectroscopic Analysis: Quantum mechanical calculations have been conducted on derivatives like 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine. These studies include vibrational spectral analyses and assessments of molecular stability, bond strength, and electronic properties (Selvarani, Balachandran, & Vishwanathan, 2014).

Ladder Polymer Synthesis

  • Polymer Chemistry: Silylated tetrahydroxy compounds were polycondensed with 2,3,5,6-tetrafluoropyridine, leading to the formation of soluble ladder polymers. The research explored variations in reaction media and conditions to achieve high conversion and control over polymer structures (Kricheldorf et al., 2006).

Mechanism of Action

The mechanism of action involves a two-step addition–elimination mechanism. First, the nucleophile is added, and then the fluorine atom is eliminated from the ring nitrogen . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence 4 (Para)-fluorine > 2 (Ortho)-fluorine > 3 (Meta)-fluorine .

Safety and Hazards

The safety data sheet for 2,3,5,6-Tetrafluoropyridine, a related compound, indicates that it is a flammable liquid and vapour. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluoropyridine opens up new avenues for innovative research and has the potential to revolutionize numerous cleaner and waste-reducing industrial processes . The preparation of fluorinated ionic liquids has been reported to a lesser extent due to limited synthetic pathways and availability of starting materials but has shown remarkable properties, leaving the pursuit of such novel systems worthwhile .

properties

IUPAC Name

4-ethoxy-2,3,5,6-tetrafluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKZNDNMTNPRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506129
Record name 4-Ethoxy-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3,5,6-tetrafluoropyridine

CAS RN

76513-32-1
Record name 4-Ethoxy-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,3,5,6-tetrafluoropyridine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,3,5,6-tetrafluoropyridine
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2,3,5,6-tetrafluoropyridine
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2,3,5,6-tetrafluoropyridine
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2,3,5,6-tetrafluoropyridine
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2,3,5,6-tetrafluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.